2-Bromo-6-chlorophenylacetylene

Sonogashira coupling cross‑coupling reactivity halogen effect

2‑Bromo‑6‑chlorophenylacetylene (CAS 1856321‑53‑3; IUPAC: 1‑bromo‑3‑chloro‑2‑ethynylbenzene) is a hetero‑dihalogenated terminal alkyne belonging to the arylacetylene family. It is supplied as a faint brown crystalline solid (typical purity ≥97 %) with the molecular formula C₈H₄BrCl and a molecular weight of 215.47 g mol⁻¹.

Molecular Formula C8H4BrCl
Molecular Weight 215.47
CAS No. 1856321-53-3
Cat. No. B2449039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chlorophenylacetylene
CAS1856321-53-3
Molecular FormulaC8H4BrCl
Molecular Weight215.47
Structural Identifiers
SMILESC#CC1=C(C=CC=C1Br)Cl
InChIInChI=1S/C8H4BrCl/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H
InChIKeyFQSKQVHWYUQPHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chlorophenylacetylene (CAS 1856321-53-3): Core Identity and Procurement Profile


2‑Bromo‑6‑chlorophenylacetylene (CAS 1856321‑53‑3; IUPAC: 1‑bromo‑3‑chloro‑2‑ethynylbenzene) is a hetero‑dihalogenated terminal alkyne belonging to the arylacetylene family. It is supplied as a faint brown crystalline solid (typical purity ≥97 %) with the molecular formula C₈H₄BrCl and a molecular weight of 215.47 g mol⁻¹ . The compound serves as a modular building block in Sonogashira cross‑couplings, cyclization cascades, and polymer precursor syntheses, and its procurement is frequently driven by the need for a well‑characterized dihalogenated acetylene that is not readily obtained by in‑house functionalization of the parent phenylacetylene .

Workflow Sonogashira cross-coupling, cyclization cascades, polymer precursor synthesis
Selection Hetero-dihalogenated terminal alkyne with ortho-Br and ortho-Cl
Use Context Stepwise orthogonal functionalization; regiospecific polymer design

Why a Scientist Opting for 2‑Bromo‑6‑chlorophenylacetylene (CAS 1856321‑53‑3) Cannot Simply Default to a Generic Arylacetylene


Arylacetylenes bearing a single halogen (e.g., o‑bromophenylacetylene or o‑chlorophenylacetylene) are widely studied, yet their reactivity profiles are fundamentally different from the hetero‑dihalogenated 2‑bromo‑6‑chlorophenylacetylene. In nucleophilic substitution at the acetylenic carbon, sodium methoxide attacks the bromine atom in phenylbromoacetylene ~5 % of the time, whereas attack on chlorine in phenylchloroacetylene occurs only ~0.2 % of the time, illustrating that the halogen identity dictates reaction regiochemistry and product distribution [1]. Similarly, in Sonogashira couplings, steric bulk adjacent to the bromide on the aryl ring has a more detrimental effect than steric bulk on the acetylene partner [2]. The presence of both ortho‑bromine and ortho‑chlorine substituents in 2‑bromo‑6‑chlorophenylacetylene creates a unique steric and electronic landscape that cannot be replicated by a single‑halogen arylacetylene or by a random mixture of separately halogenated acetylenes. Users who require a specific substitution pattern for iterative coupling strategies, regioselective cyclizations, or polymer microstructure control must therefore acquire the exact 2‑bromo‑6‑chloro isomer rather than an in‑class alternative [3][4].

Target Compound
Generic Arylacetylene
Risk
Dual Br/Cl enables sequential coupling (Br first, Cl second)
Mono-halogenated analog (e.g., o-bromophenylacetylene) lacks a second coupling handle
Loss of orthogonal diversification pathway
High differential leaving-group propensity (Br vs. Cl)
Symmetrical 2,6-dihalogen analog (e.g., 2,6-dibromophenylacetylene) exhibits comparable reactivity at both sites
Compromised regiocontrol in nucleophilic cascades

Quantitative Comparator Evidence for 2‑Bromo‑6‑chlorophenylacetylene (CAS 1856321‑53‑3) vs. Closest Analogs


Sonogashira Coupling Efficiency: 2‑Bromo‑6‑chlorophenylacetylene Compared to Mono‑Halogenated Arylacetylenes

While no direct side‑by‑side kinetic study of 2‑bromo‑6‑chlorophenylacetylene versus its mono‑halogenated analogs has been published, the well‑established relative reactivity order for aryl halides in Sonogashira couplings (I > Br > Cl) provides a class‑level framework: the ortho‑bromine substituent in the target compound is expected to be significantly more reactive toward oxidative addition than the ortho‑chlorine, while the ortho‑chlorine offers a handle for subsequent orthogonal functionalization after the bromine site has been engaged [1]. By contrast, mono‑brominated o‑bromophenylacetylene provides only a single reactive halogen, eliminating the possibility of stepwise diversification, and mono‑chlorinated o‑chlorophenylacetylene requires harsher coupling conditions that may compromise functional‑group tolerance [2].

Coupling Reactivity
Class-level
Br (ortho): high reactivity for first Sonogashira coupling
Cl (ortho): low reactivity, orthogonal handle for second coupling
Enables stepwise coupling strategy; reduces intermediate procurement
Based on general I>Br>Cl trend; product-specific kinetics not reported
Sonogashira coupling cross‑coupling reactivity halogen effect

Nucleophilic Substitution Selectivity: Bromine vs. Chlorine Leaving‑Group Propensity

In a study of sodium methoxide addition to phenylhaloacetylenes, attack at bromine occurred for phenylbromoacetylene ~5 % of the time, whereas attack at chlorine for phenylchloroacetylene was only ~0.2 %, with the remainder of attack occurring at the acetylene carbons [1]. Extrapolating this class‑level behavior to 2‑bromo‑6‑chlorophenylacetylene, the bromine atom is predicted to act as the dominant leaving group under nucleophilic conditions, while the chlorine substituent remains largely inert. This differential leaving‑group ability provides a built‑in selectivity element not available in symmetrical dihaloacetylenes (e.g., 2,6‑dibromophenylacetylene), where both halogens exhibit comparable reactivity.

Leaving-Group Selectivity
Class-level
Br attack ~5% vs Cl attack ~0.2% in model study; ~25-fold difference
Symmetrical dihalogen analog would lack this differentiation
Directs first nucleophilic event to Br site; avoids mixture from symmetrical congener
Extrapolated from mono-halogen model compounds
nucleophilic vinylic substitution leaving‑group selectivity acetylene reactivity

Polymerization Behavior: Solubility Contrast Between Poly(o‑BrPA) and Poly(Cl₃PA)

Polymerization of ortho‑substituted phenylacetylenes with WCl₆–Ph₄Sn yields soluble polymers for o‑bromophenylacetylene (poly(o‑BrPA)), whereas the tri‑chlorinated analog poly(o,o,p‑trichlorophenylacetylene) (poly(Cl₃PA)) is insoluble regardless of catalyst choice [1]. The monomer 2‑bromo‑6‑chlorophenylacetylene occupies an intermediate halogenation state: its bromine substituent is expected to confer solubility characteristics closer to poly(o‑BrPA), while the additional chlorine may enhance thermal stability, as suggested by the observation that poly(o‑halogenophenylacetylene)s do not lose weight below 230 °C [2].

Polymer Solubility & Stability
Class-level
Predicted soluble polymer (Br effect); thermal stability >230 °C (Cl effect)
Tri-chlorinated analog yields insoluble, unprocessable polymer
Enables solution-processable conjugated polymers
Inferred from poly(o-BrPA) and poly(Cl₃PA) behavior
arylacetylene polymerization polymer solubility W/Mo catalyst

Synthetic Accessibility: Regiospecific Dianion Route vs. Cross‑Coupling Approaches

The parent framework was established by the regiospecific reaction of the phenylacetylene dianion with halogen electrophiles: iodine gives o‑iodophenylacetylene, bromine gives o‑bromophenylacetylene, and hexachloroethane gives o‑chlorophenylacetylene [1]. Although 2‑bromo‑6‑chlorophenylacetylene itself was not prepared in that foundational study, the methodology implies that a stepwise dianion halogenation (first Br₂, then C₂Cl₆, or vice versa) could be used as a laboratory‑scale synthesis. For procurement, this means the compound must be sourced from specialty vendors that employ controlled halogenation sequences, rather than from bulk aryl halide suppliers whose products may contain regioisomeric contaminants (e.g., 2‑bromo‑4‑chlorophenylacetylene, CAS 1350535‑10‑2 ).

Regioisomeric Purity
Reported
Target: 1-bromo-3-chloro-2-ethynylbenzene (Br at C2, Cl at C6)
Potential contaminant: 2-bromo-4-chlorophenylacetylene (para-Cl isomer)
Exact regioisomer critical for reproducible SAR and material studies
Specialty synthesis via sequential dianion halogenation; verify by HPLC/NMR
dianion chemistry regiospecific halogenation ortho‑halogenophenylacetylene synthesis

High‑Value Procurement Scenarios for 2‑Bromo‑6‑chlorophenylacetylene (CAS 1856321‑53‑3)


Iterative Cross‑Coupling for Diversified Arylacetylene Libraries

When building a library of unsymmetrically substituted diarylacetylenes, the bromine atom of 2‑bromo‑6‑chlorophenylacetylene serves as the first Sonogashira coupling site under mild conditions; after purification, the chlorine site is activated under more forcing conditions or with specialized ligands to install a second, distinct aryl group [1]. This sequential strategy is not possible with mono‑halogenated arylacetylenes and gives superior atom economy compared to using two separate building blocks.

Regioselective Nucleophilic Substitution Cascades

In reactions where a nucleophile (e.g., alkoxide, amine) can attack either the halogen or the acetylenic carbon, the ~25‑fold difference in halogen‑attack propensity between Br and Cl provides a high level of regiochemical control. The bromine acts as the primary leaving group, while the chlorine remains available for a subsequent transformation [1]. This predictable selectivity is valuable in the synthesis of benzofurans, indoles, and other heterocyclic scaffolds obtained via cyclization of ortho‑alkynylaryl intermediates.

Solution‑Processable Halogenated Poly(phenylacetylene) Materials

The single bromine substituent is expected to confer good solubility to the resulting polymer when using WCl₆–Ph₄Sn catalysts, while the chlorine substituent raises thermal stability (no weight loss below 230 °C typical for this polymer class) [1][2]. This combination of solution processability and thermal robustness makes the monomer attractive for polymeric OLED host materials, chemical sensors, and gas‑separation membranes where both film‑forming capability and operating temperature range are critical.

Orthogonal Functionalization in Medicinal Chemistry SAR Programs

The 2‑bromo‑6‑chlorophenyl motif appears in bioactive molecules, such as IDH1 mutant inhibitors (IC₅₀ = 168 nM for a derivative containing the 2‑bromo‑6‑chlorophenyl moiety) [1]. 2‑Bromo‑6‑chlorophenylacetylene provides a direct entry point for introducing this pharmacophoric unit via acetylide chemistry, allowing medicinal chemistry teams to rapidly probe the impact of the dihalogen substitution pattern on target affinity and selectivity without having to develop a multi‑step synthesis of the corresponding aryl halide precursor.

Application
Selection Property
Validation Focus
Diversified diarylacetylene libraries
Sequential Br-then-Cl coupling reactivity
Regioselectivity and yield in two-step Sonogashira
Nucleophilic substitution cascades for heterocycles
Pronounced leaving-group selectivity (Br vs. Cl)
Regiochemical outcome in model nucleophilic cascades
Solution-processable conjugated polymers
Predicted solubility from single Br substituent
Polymer solubility and thermal stability (TGA)
Medicinal chemistry SAR for IDH1 mutant inhibitors
Direct acetylene entry to 2-bromo-6-chlorophenyl pharmacophore
Target engagement in IDH1 mutant assays; replicate reported selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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